5-Bromo-4-fluoro-6-methylpyrimidin-2-amine

Synthetic Methodology Process Chemistry Aminopyrimidine Synthesis

Medicinal chemists require precise building blocks to establish reliable SAR. Procuring a generic 2-aminopyrimidine risks activity cliffs, as 5-bromopyrimidine derivatives have uniquely demonstrated the highest inhibitory activities among C6-fluorinated series. This specific scaffold provides the validated bromine-fluorine-methyl substitution pattern essential for kinome-targeted library synthesis. - Access a validated Suzuki coupling handle (C5-Br) for late-stage diversification, as utilized in antimycobacterial agent development. - Follow an established SAR trajectory: bromo-pyrimidine cores yield functional Bcr/Abl inhibitors with low micromolar cellular activity against K562 cells. - Utilize the documented patent synthesis (55% yield from 2,4-difluoro-6-methylpyrimidine) for reliable scale-up feasibility and cost modeling.

Molecular Formula C5H5BrFN3
Molecular Weight 206.02 g/mol
CAS No. 1360552-58-4
Cat. No. B13639438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-6-methylpyrimidin-2-amine
CAS1360552-58-4
Molecular FormulaC5H5BrFN3
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)F)Br
InChIInChI=1S/C5H5BrFN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10)
InChIKeyXOEFRVCQRSYSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-fluoro-6-methylpyrimidin-2-amine: Kinase-Focused Building Block


5-Bromo-4-fluoro-6-methylpyrimidin-2-amine (CAS: 1360552-58-4) is a polysubstituted 2-aminopyrimidine building block featuring bromine at C5, fluorine at C4, and a methyl group at C6 on the pyrimidine core [1]. With a molecular weight of 206.02 g/mol and calculated LogP of approximately 1.3–1.4, this compound is supplied at 98% purity for research use . The strategic placement of orthogonal reactive handles—specifically the C5 bromine as a cross-coupling site and the C2 amino group as a derivatization anchor—positions this compound as a versatile intermediate for generating pyrimidine-focused libraries in kinase inhibitor programs [2].

Suzuki cross-coupling handle at C5 position
C2 amino group for derivatization
Kinase inhibitor library synthesis scaffold
Research-grade purity for synthesis workflows

Irreplaceability of 5-Bromo-4-fluoro-6-methylpyrimidin-2-amine


In medicinal chemistry programs, subtle changes to the pyrimidine core's substitution pattern—particularly at the C5 position—produce non-linear and often unpredictable effects on biological activity, rendering direct analog substitution a high-risk proposition. In a systematic study of C6-fluorinated acyclic pyrimidine derivatives evaluated across antiviral and cytostatic panels, the 5-bromopyrimidine derivatives 5 and 6 demonstrated the highest inhibitory activities among all compounds assessed, whereas structurally similar analogs with alternative C5 substitution failed to achieve comparable potency [1]. This stark activity cliff underscores that procurement of a specific building block like 5-bromo-4-fluoro-6-methylpyrimidin-2-amine is not interchangeable with purchasing a generic 2-aminopyrimidine or alternative halogenated analog; the precise bromine-fluorine-methyl substitution constellation dictates downstream SAR outcomes. The evidence below quantifies this differentiation across synthetic utility, class-level activity trends, and validated cellular potency.

5-Bromo compound
Generic 2-aminopyrimidine
Cross-coupling handle
C5 Br enables Suzuki coupling for C5 diversification
No C5 halogen; diversification limited
SAR activity context
5-Br subclass ranked top in reported screening panel
Activity may drop with alternative halogen or H at C5

5-Bromo-4-fluoro-6-methylpyrimidin-2-amine: Evidence vs. Analogs


Synthetic Accessibility in Patent Literature

A patent process for manufacturing substituted aminopyrimidines explicitly demonstrates the synthesis of 5-bromo-4-fluoro-6-methylpyrimidin-2-amine via reaction of 2,4-difluoro-6-methylpyrimidine with ammonium hydroxide in isopropanol at 85°C, achieving an isolated yield of 55% [1]. This established synthetic precedent provides procurement teams with a validated reference point for assessing commercial pricing versus in-house synthesis cost calculations. While direct comparative yield data against alternative halogenated analogs is not provided within this patent document, the 55% yield represents a reproducible benchmark for this specific compound that can inform make-versus-buy decisions [1].

Synthetic Yield
Method context
55% isolated yield
Benchmark for make-vs-buy evaluation
Patent example; reproducibility may vary
Synthetic Methodology Process Chemistry Aminopyrimidine Synthesis

5-Bromo Substituent Superiority in C6-Fluorinated Pyrimidines

In a comprehensive evaluation of 22 novel C6-fluorinated acyclic side chain pyrimidine derivatives (compounds 4–22) assessed for antiviral and cytostatic activities, the 5-bromopyrimidine derivatives 5 and 6 showed the highest inhibitory activities among all compounds evaluated [1]. This finding establishes a class-level SAR principle: within the fluoroalkylated pyrimidine series—which was generally more active than the fluorophenylalkylated series—5-bromo substitution is a critical determinant of enhanced biological potency. This class-level inference supports the procurement rationale for 5-bromo-4-fluoro-6-methylpyrimidin-2-amine as a privileged scaffold relative to non-brominated or alternative halogen-substituted 2-aminopyrimidine building blocks [1].

Activity Rank
Class-level inference
5-Bromo derivatives ranked top among 22 C6-fluorinated analogs
Supports procurement of brominated scaffold for SAR
Rank-order evidence; specific IC50 not reported
Structure-Activity Relationship Antiviral Screening Cytostatic Activity Pyrimidine SAR

Bromo-Pyrimidine TKI Potency in K562 Leukemia

A novel series of bromo-pyrimidine analogues designed as tyrosine kinase inhibitors was evaluated for cytotoxic activity by MTT assay against four cancer cell lines and one normal cell line [1]. Compound 6b, a bromo-pyrimidine derivative, exhibited IC50 of 2.3 ± 0.12 μM against K562 (human chronic myeloid leukemia) cells, compared to the reference drug imatinib which showed IC50 of 0.14 ± 0.01 μM under identical assay conditions [1]. While this represents cross-study comparable data for a structurally related bromo-pyrimidine analog rather than the exact target compound, it validates the viability of 5-bromo-substituted 2-aminopyrimidine building blocks as starting points for generating bioactive kinase inhibitors with single-digit micromolar potency [1].

Cell-based IC50
Cross-study comparable
2.3 ± 0.12 μM (K562) vs. imatinib 0.14 μM
Reported micromolar inhibition in kinase assay context
Analog compound; not the exact building block
Tyrosine Kinase Inhibition Bcr/Abl Chronic Myeloid Leukemia Anticancer Agents

5-Bromopyrimidine as Suzuki Substrate for Antitubercular Agents

Commercially available 5-bromopyrimidine has been successfully employed as a starting material for Suzuki cross-coupling and nucleophilic aromatic substitution of hydrogen (SN(H)) reactions to generate fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines with antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. The study demonstrated that these 5-bromo-derived pyrimidines exhibited promising activity in micromolar concentrations against M. tuberculosis H37Rv, M. avium, M. terrae, and multidrug-resistant clinical isolates [1]. This established methodology confirms that the C5 bromine position in this compound class is amenable to palladium-catalyzed cross-coupling, enabling rapid diversification into structurally complex analogs. The documented antimycobacterial SAR provides a validated application context that differentiates 5-bromo-containing pyrimidines from non-brominated analogs that lack this synthetic entry point [1].

Synthetic Versatility
Class-level inference
Suzuki coupling of 5-bromopyrimidine yields active antitubercular agents
Validates C5 Br as diversification entry point
MIC values not provided in abstract
Cross-Coupling Chemistry Suzuki Reaction Antitubercular Agents SN(H) Arylation

5-Bromo-4-fluoro-6-methylpyrimidin-2-amine: Validated Applications


Kinase Library Synthesis via Suzuki Cross-Coupling

This compound serves as a strategic building block for generating pyrimidine-focused kinase inhibitor libraries. The C5 bromine atom functions as a validated Suzuki coupling handle, enabling late-stage diversification with (hetero)aryl boronic acids to explore SAR at the C5 position [1]. The established precedent of 5-bromopyrimidines yielding active antimycobacterial agents via this methodology confirms the synthetic reliability of this approach [1]. For procurement, this means the compound provides immediate access to a known diversification vector without requiring additional halogenation steps.

Bcr/Abl TKI Lead Optimization

Bromo-pyrimidine analogs derived from the 2-aminopyrimidine scaffold have demonstrated validated cellular activity against K562 chronic myeloid leukemia cells with IC50 values in the low micromolar range [1]. While the exact target compound is a building block rather than a final inhibitor, the established SAR trajectory from bromo-pyrimidine core structures to functional Bcr/Abl inhibitors provides a data-supported rationale for procuring this specific building block for medicinal chemistry campaigns targeting this kinase family [1].

Synthesis of Antiviral C6-Fluorinated Pyrimidines

The class-level SAR evidence demonstrates that 5-bromopyrimidine derivatives exhibit the highest inhibitory activities among C6-fluorinated pyrimidine series evaluated in antiviral and cytostatic screens [1]. 5-Bromo-4-fluoro-6-methylpyrimidin-2-amine, featuring both the 5-bromo substituent and a 4-fluoro group, represents an ideal starting point for generating novel C6-functionalized analogs via the documented lithiation-nucleophilic addition methodology applicable to 5-bromopyrimidine precursors [1].

Process Chemistry and Scale-Up Feasibility

The documented patent synthesis of 5-bromo-4-fluoro-6-methylpyrimidin-2-amine at 55% isolated yield from 2,4-difluoro-6-methylpyrimidine [1] provides a validated reference point for process chemistry groups evaluating large-scale procurement versus in-house synthesis. This established synthetic route enables cost modeling and provides a foundation for yield optimization studies, supporting procurement decisions for gram-to-kilogram quantities.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C5 bromine cross-coupling handle
Synthetic diversification efficiency
Bcr/Abl pathway inhibitor research
Bromo-pyrimidine scaffold activity
Cell-based kinase inhibition endpoints
Antiviral/cytostatic screening library
C6-fluorinated pyrimidine SAR
Activity ranking across substitution patterns
Process chemistry scale-up studies
Documented synthetic route
Yield optimization and cost modeling
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